molecular formula C9H18O5S B13732791 Acetyl-sec-heptylsulphonyl peroxide CAS No. 33970-43-3

Acetyl-sec-heptylsulphonyl peroxide

Cat. No.: B13732791
CAS No.: 33970-43-3
M. Wt: 238.30 g/mol
InChI Key: WRUWUYLNUMCQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl-sec-heptylsulphonyl peroxide: is an organic peroxide compound with the molecular formula C18H34O8S2. It is known for its strong oxidizing properties and is used in various chemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetyl-sec-heptylsulphonyl peroxide typically involves the reaction of acetyl chloride with sec-heptylsulfonyl peroxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the peroxide and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Acetyl-sec-heptylsulphonyl peroxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Acetyl-sec-heptylsulphonyl peroxide is used as an initiator in polymerization reactions. Its strong oxidizing properties make it suitable for the synthesis of various organic compounds .

Biology: In biological research, it is used as a reagent for the modification of biomolecules. Its ability to oxidize thiol groups makes it useful in studying protein structure and function .

Industry: In industrial applications, it is used in the production of polymers, resins, and other chemical intermediates. Its stability and reactivity make it a valuable compound in various manufacturing processes .

Mechanism of Action

The mechanism of action of acetyl-sec-heptylsulphonyl peroxide involves the generation of free radicals. Upon decomposition, it forms acetyl radicals and sec-heptylsulfonyl radicals. These radicals can initiate chain reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used .

Comparison with Similar Compounds

Uniqueness: Acetyl-sec-heptylsulphonyl peroxide is unique due to its specific reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

33970-43-3

Molecular Formula

C9H18O5S

Molecular Weight

238.30 g/mol

IUPAC Name

heptan-2-ylsulfonyl ethaneperoxoate

InChI

InChI=1S/C9H18O5S/c1-4-5-6-7-8(2)15(11,12)14-13-9(3)10/h8H,4-7H2,1-3H3

InChI Key

WRUWUYLNUMCQJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)S(=O)(=O)OOC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.